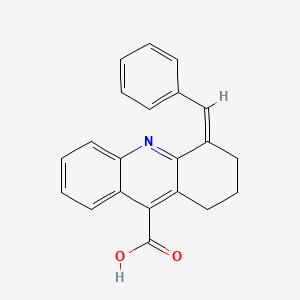

(4E)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid

Description

Historical Context of Acridine Derivatives in Medicinal Chemistry

Acridine derivatives have played a pivotal role in medicinal chemistry since their isolation from coal tar in 1870 by Carl Gräbe and Heinrich Caro. Early applications centered on their antimicrobial properties, exemplified by acriflavine, a mixture of 3,6-diaminoacridine derivatives used as antiseptics during World War I. The planar structure of acridine enabled DNA intercalation, a mechanism critical for anticancer and antibacterial activities. Over time, structural modifications, such as the introduction of tetrahydroacridine scaffolds, expanded their therapeutic potential. For instance, tacrine—a tetrahydroacridine derivative—emerged as a potent acetylcholinesterase inhibitor for Alzheimer’s disease treatment. These developments underscore the adaptability of acridine-based frameworks in drug design, paving the way for complex derivatives like 4-(phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid.

Structural Significance of the Phenylmethylidene Substituent

The phenylmethylidene group (-CH=C6H5) at position 4 introduces steric bulk and aromatic conjugation to the tetrahydroacridine core. This substituent enhances hydrophobic interactions with biological targets, as demonstrated by docking studies of acridine hybrids with tyrosine kinases. The planar acridine system intercalates into DNA base pairs, while the phenylmethylidene moiety may stabilize protein-ligand complexes through π-π stacking or van der Waals forces. Comparative analyses show that substituents at the meso position (e.g., phenylmethylidene) improve binding affinities by up to 40% compared to unsubstituted analogs. Additionally, the conjugated double bond in the phenylmethylidene group could influence electronic properties, altering redox potential or charge distribution critical for enzymatic inhibition.

Table 1: Key Structural Features of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic Acid

Role of Tetrahydroacridine Scaffolds in Bioactive Compounds

Tetrahydroacridine derivatives exhibit dual advantages: reduced aromaticity compared to fully conjugated acridines improves solubility, while retained planar regions enable target engagement. For example, tacrine’s tetrahydroacridine scaffold allows selective binding to acetylcholinesterase’s catalytic site. In the case of 4-(phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the partially saturated ring may mitigate cytotoxicity associated with fully aromatic acridines, as seen in amsacrine derivatives. The scaffold’s flexibility also permits functionalization at multiple positions, enabling multitarget activity. Docking simulations reveal that tetrahydroacridine-based compounds inhibit kinases (e.g., B-RAF) and DNA topoisomerases simultaneously, a trait linked to their efficacy against drug-resistant cancers. Furthermore, the carboxylic acid group at position 9 enhances water solubility, addressing a common limitation of hydrophobic acridine derivatives.

Table 2: Bioactive Tetrahydroacridine Derivatives

The evolution of acridine chemistry—from simple antiseptics to multitarget agents—highlights the scaffold’s versatility. 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid embodies this progression, merging structural innovation with bioactivity. Future research may explore its applications in neurodegeneration or oncology, leveraging its hybrid pharmacophore for tailored therapies.

Properties

CAS No. |

22320-39-4 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(4E)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid |

InChI |

InChI=1S/C21H17NO2/c23-21(24)19-16-10-4-5-12-18(16)22-20-15(9-6-11-17(19)20)13-14-7-2-1-3-8-14/h1-5,7-8,10,12-13H,6,9,11H2,(H,23,24)/b15-13+ |

InChI Key |

DNYHUHLGVWFVQQ-FYWRMAATSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:

Formation of the Tetrahydroacridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroacridine core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with a primary amine in the presence of an acid catalyst.

Introduction of the Phenylmethylidene Group: The phenylmethylidene group is introduced through a condensation reaction between the tetrahydroacridine core and benzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a Grignard reaction, where the intermediate is treated with carbon dioxide followed by acidification to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenylmethylidene group to a phenylmethyl group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

Oxidation: Quinones

Reduction: Phenylmethyl derivatives

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid, highlighting variations in substituents, molecular properties, and biological activities:

Structural and Functional Insights

Substituent Effects on Bioactivity: Chlorophenyl derivatives (e.g., 4-chloro) exhibit increased lipophilicity, correlating with enhanced DNA intercalation and cytotoxicity in HT29/A549 cancer models . Trimethoxyphenyl analogs demonstrate improved aqueous solubility due to methoxy groups, which may reduce genotoxicity (Ames test probability <0.94 vs. tacrine) . Nitro-substituted compounds show redox activity but may face metabolic instability due to the nitro group’s susceptibility to reduction .

Synthetic Routes :

- Suzuki-Miyaura Coupling : Used for diarylated derivatives (e.g., bis-(methylthio)phenyl compounds) with Pd(PPh3)4 catalysis .

- Pfitzinger Cyclization : Applied to synthesize bis-tetrahydroacridines via indoline tetraone intermediates .

Pharmacological Potential: Anticancer Activity: Fluorobenzoic acid-modified tetrahydroacridines show IC50 values <10 μM in lung/colon cancer cells . Cholinesterase Inhibition: Bivalent tetrahydroacridines (e.g., compound 4) exhibit AChE inhibition (IC50 = 172 nM) via dual CAS/PAS binding .

Toxicity Profile: Replacement of hydrazinenicotinic acid with fluorobenzoic acid reduces genotoxicity . Dimeric analogs (e.g., compound 4b) show lower Ames test probabilities, suggesting safer profiles .

Biological Activity

4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS Number: 22320-39-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is , with a molecular weight of approximately 329.39 g/mol. The compound features a tetrahydroacridine scaffold which is known for its diverse biological activities.

Research indicates that derivatives of tetrahydroacridines exhibit various mechanisms of action, including:

- Topoisomerase Inhibition : Some studies have demonstrated that acridine derivatives can inhibit topoisomerases I and II, enzymes critical for DNA replication and transcription. This inhibition can lead to the induction of apoptosis in cancer cells .

- Fluorescence Quenching : The binding interactions with human serum albumin (HSA) have been studied using fluorescence quenching techniques. These interactions suggest that the compound may alter the conformation of HSA, impacting drug delivery and distribution within the body .

Anticancer Activity

Case studies have highlighted the anticancer potential of 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid through various assays:

- Cell Viability Assays : The metabolic activity of cancer cell lines such as A549 has been evaluated using the MTT assay. Results indicate a significant reduction in cell viability upon treatment with this compound .

- Clonogenic Assays : The compound has shown efficacy in reducing the clonogenic ability of cancer cells by over 70%, indicating strong potential as an anticancer agent .

Comparative Biological Activity

The following table summarizes the biological activities reported for different derivatives related to 4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid:

| Compound Derivative | Topoisomerase Inhibition | Cell Viability Reduction (%) | Clonogenic Ability Reduction (%) |

|---|---|---|---|

| 3b (-F) | Yes | 58 | 72 |

| 3a (-H) | Yes | 51 | 74 |

| 3c (-Cl) | Partial | 43 | Not reported |

| 3d (-Br) | Partial | 38 | Not reported |

Case Study Insights

A study published in MDPI highlighted the synthesis and evaluation of several acridine derivatives, including those related to tetrahydroacridines. The findings suggested that these compounds could serve as potential anticancer agents due to their ability to interact with DNA and inhibit topoisomerases .

Q & A

Basic: What are the critical safety considerations when handling this compound in laboratory environments?

Answer:

The compound exhibits acute toxicity (Oral Category 4), skin corrosion (Category 1B), and serious eye damage (Category 1) under GHS classifications . Key protocols include:

- PPE Requirements : Nitrile gloves, chemical-resistant lab coats, and sealed eye/face protection.

- Ventilation : Use fume hoods with local exhaust to prevent dust inhalation.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled.

- Storage : Tightly sealed containers under inert gas (argon) at 2–8°C to mitigate moisture/air sensitivity .

Basic: Which spectroscopic techniques are validated for structural confirmation?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~170 ppm) confirm the acridine core and substituents .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ verify carboxylic acid groups .

- Mass Spectrometry (ESI+) : Molecular ion peaks ([M+H]⁺) validate molecular weight.

- Elemental Analysis : Ensures purity (>97%) by matching calculated vs. observed C/H/N ratios .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility; post-reaction dilution precipitates pure product .

- Temperature Gradients : Stepwise heating (50°C → 120°C over 6h) minimizes side reactions .

- Process Monitoring : HPLC (C18 column, 0.1% TFA/ACN gradient) identifies optimal reaction termination points for ≥75% yield and ≥95% purity .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:

- Standardized Assays : Fix incubation time (24h), serum concentration (10% FBS), and DMSO vehicle (≤0.1%) to reduce variability .

- Impurity Profiling : LC-MS quantifies trace precursors (e.g., unreacted phenylmethylidene derivatives) and correlates with activity outliers .

- Orthogonal Validation : Surface plasmon resonance (SPR) confirms target binding, distinguishing true inhibitors from assay artifacts .

Basic: What storage conditions ensure compound stability?

Answer:

- Container : Amber glass vials with PTFE-lined caps under argon.

- Temperature : 2–8°C; lyophilized samples retain >90% purity for 12 months with desiccants (silica gel) .

- Degradation Monitoring : Periodic NMR checks detect aldehyde proton shifts (δ 9.8–10.2 ppm) indicating oxidation .

Advanced: How do computational models predict acetylcholinesterase binding, and how is this validated?

Answer:

- Docking Simulations (AutoDock Vina) : Predict π-π stacking with Trp86 (binding energy ≤−8.5 kcal/mol) and H-bonding between the carboxylic acid and Ser203 .

- Experimental Validation :

Basic: What are the solubility properties of this compound?

Answer:

- Polar Solvents : Soluble in DMSO (≥10 mg/mL) and DMF; minimal solubility in water .

- Handling Note : Pre-dissolve in DMSO for biological assays, ensuring final vehicle concentration ≤0.1% to avoid cytotoxicity .

Advanced: What strategies improve selectivity in derivatization reactions?

Answer:

- Protecting Groups : Use tert-butyl esters to block the carboxylic acid during acridine core functionalization .

- Regioselective Catalysis : Pd-mediated cross-coupling at the 4-phenylmethylidene position minimizes byproducts .

- Reaction Quenching : Rapid cooling (−20°C) after completion prevents over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.